N-Benzyl-1-(oxazol-2-YL)methanamine
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Overview
Description
N-Benzyl-1-(oxazol-2-YL)methanamine is a heterocyclic compound that features both benzyl and oxazole groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(oxazol-2-YL)methanamine typically involves the reaction of benzylamine with oxazole derivatives. One common method is the condensation of benzylamine with 2-bromoacetophenone followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-1-(oxazol-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole positions using reagents like sodium hydride or alkyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures
Major Products:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted oxazole derivatives
Scientific Research Applications
N-Benzyl-1-(oxazol-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of N-Benzyl-1-(oxazol-2-YL)methanamine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity to biological targets. The benzyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- N-Benzyl-1-(benzothiazol-2-YL)methanamine
- N-Benzyl-1-(thiazol-2-YL)methanamine
- N-Benzyl-1-(imidazol-2-YL)methanamine
Comparison: N-Benzyl-1-(oxazol-2-YL)methanamine is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to benzothiazole, thiazole, and imidazole derivatives. The oxazole ring’s oxygen atom can participate in different types of interactions compared to sulfur or nitrogen in similar heterocycles, leading to variations in reactivity and biological activity .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(1,3-oxazol-2-ylmethyl)-1-phenylmethanamine |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-7,12H,8-9H2 |
InChI Key |
IUEFRRUDZVIHBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC=CO2 |
Origin of Product |
United States |
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